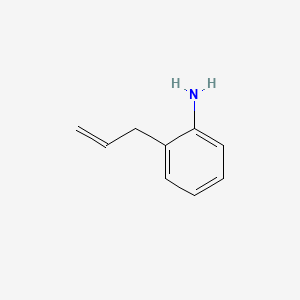

2-Allylaniline

CAS No.: 32704-22-6

Cat. No.: VC7967624

Molecular Formula: C9H11N

Molecular Weight: 133.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32704-22-6 |

|---|---|

| Molecular Formula | C9H11N |

| Molecular Weight | 133.19 g/mol |

| IUPAC Name | 2-prop-2-enylaniline |

| Standard InChI | InChI=1S/C9H11N/c1-2-5-8-6-3-4-7-9(8)10/h2-4,6-7H,1,5,10H2 |

| Standard InChI Key | LVFFFZMLLZHVNL-UHFFFAOYSA-N |

| SMILES | C=CCC1=CC=CC=C1N |

| Canonical SMILES | C=CCC1=CC=CC=C1N |

Introduction

Synthesis and Catalytic Innovations

Scandium-Catalyzed Benzylic C(sp³)–H Alkenylation

A breakthrough in 2-allylaniline synthesis was achieved through the ortho-selective benzylic C(sp³)–H alkenylation of 2-methyl tertiary anilines with internal alkynes . This method employs a half-sandwich scandium catalyst (e.g., [Sc(η⁵-C₅Me₄SiMe₃)(CH₂SiMe₃)₂(THF)]) under mild conditions (60–80°C, 12–24 hours), achieving atom-efficiency and high stereoselectivity (up to 99% Z-isomer preference). Key advantages include:

-

Broad substrate scope: Functional groups such as halides, ethers, and esters are tolerated.

-

Mechanistic insight: The reaction proceeds via a Sc-mediated C–H activation pathway, forming a six-membered metallacycle intermediate.

Table 1: Representative Yields in Scandium-Catalyzed Synthesis

| Substrate | Alkyne | Yield (%) | Z:E Ratio |

|---|---|---|---|

| 2-Methyl-N,N-dimethylaniline | Diphenylacetylene | 92 | 99:1 |

| 2-Methyl-N-ethylaniline | 1-Phenyl-1-propyne | 85 | 98:2 |

Alternative Synthetic Routes

While the scandium-catalyzed method dominates recent literature, classical approaches include:

-

Nucleophilic substitution: Reaction of 2-fluoroaniline with allyl bromide under basic conditions.

-

Reductive amination: Condensation of allyl aldehydes with aniline derivatives followed by reduction.

Reactivity and Functionalization Pathways

2-Allylaniline undergoes characteristic reactions of both aromatic amines and allylic systems:

Electrophilic Aromatic Substitution

The electron-rich aniline ring facilitates substitutions at the para position relative to the amino group. For example, nitration with HNO₃/H₂SO₄ yields 2-allyl-4-nitroaniline, a precursor for dye synthesis.

Allylic Oxidation and Cyclization

Treatment with oxidizing agents like manganese dioxide converts the allyl group to an α,β-unsaturated carbonyl, enabling intramolecular cyclizations to form indole derivatives. A notable application is the copper-catalyzed synthesis of chiral indolines with >90% enantiomeric excess .

Industrial and Research Applications

Pharmaceutical Intermediates

2-Allylaniline derivatives serve as building blocks for retinoid receptor modulators. For instance, structural analogs have demonstrated antiproliferative activity against breast cancer cell lines (IC₅₀ = 2.1–8.7 μM) .

Polymer Chemistry

The allyl group participates in radical polymerization, forming cross-linked polyaniline networks with enhanced conductivity (σ = 10⁻²–10⁻³ S/cm). These materials find use in antistatic coatings and electrochemical sensors.

| Exposure Duration | AEGL-1 (ppm) | AEGL-2 (ppm) | AEGL-3 (ppm) |

|---|---|---|---|

| 10 minutes | 3.3 | 10 | 31 |

| 1 hour | 1.1 | 3.3 | 10 |

Key findings from allylamine studies:

-

Cardiotoxicity: Chronic exposure (≥40 ppm, 6 h/day) induces myocardial necrosis in rats .

-

Respiratory effects: Acute exposure to 14 ppm causes intolerable irritation in humans .

These data underscore the need for stringent handling protocols when working with 2-allylaniline, despite structural differences.

Comparison with Structural Analogs

Table 3: Properties of Selected Aniline Derivatives

| Compound | Substituent | Melting Point (°C) | Key Application |

|---|---|---|---|

| 2-Allylaniline | –NH₂, –CH₂CH₂CH₂ | Not reported | Pharmaceutical synthesis |

| 2-Methylaniline | –NH₂, –CH₃ | −29 | Dye manufacturing |

| N-Allylaniline | –NHCH₂CH₂CH₂ | −15 | Polymer chemistry |

Future Directions

-

Catalyst Development: Exploring earth-abundant catalysts (e.g., iron, cobalt) to improve sustainability.

-

Toxicokinetic Studies: Assessing 2-allylaniline’s metabolic pathways and organ-specific toxicity.

-

Material Science Applications: Designing conductive polymers with tunable bandgaps via substituent engineering.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume